N-(2-thien-2-ylethyl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C12H18N2OS |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H18N2OS/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11/h1-2,9-10,13H,3-8H2,(H,14,15) |
InChI Key |
VLTDHLUJIQCQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thien-2-ylethyl)piperidine-4-carboxamide typically involves the reaction of 2-thien-2-ylethylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-thien-2-ylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-thien-2-ylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-thien-2-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) 1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- Structure : Shares the piperidine-4-carboxamide core but includes a benzimidazole substituent and a thiophen-2-ylmethyl group.
- Activity : Exhibited moderate inhibitory activity with an IC50 of 60.8 nM in antiviral assays .
- Key Difference : The benzimidazole moiety likely enhances planar stacking interactions, whereas the thiophen-2-ylethyl group in the target compound may offer greater steric flexibility.
b) N-(4-chlorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- Structure : Features a thiophen-2-yl group on the piperidine ring and a chlorobenzyl substituent.
c) N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
- Structure : Fluorinated benzyl group attached to the amide nitrogen.
- Properties : Fluorine substitution modulates electron density, enhancing hydrogen-bonding capabilities and metabolic stability . Comparatively, the thiophene-ethyl group in the target compound may prioritize π-π interactions over hydrogen bonding.
a) Antiviral and Enzymatic Inhibition
- The benzimidazole-containing analog (IC50 = 60.8 nM) demonstrates moderate activity against viral targets, suggesting that piperidine-4-carboxamides with aromatic substituents can achieve sub-100 nM potency .
- Anti-angiogenic Analogs: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibit dual antiangiogenic and DNA cleavage activities, highlighting the therapeutic versatility of this scaffold .
Physicochemical Properties
Biological Activity
N-(2-thien-2-ylethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of its biological activities, supported by data tables and relevant case studies.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 0.41 µg/mL |
| B | Escherichia coli | 12.9 µM |
These results suggest that this compound could potentially be developed as an antimicrobial agent, especially against resistant strains such as MRSA.
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). In vitro studies have shown that related compounds can inhibit COX-1 and COX-2 activities effectively.
| Compound | COX Inhibition IC50 (µM) | Comparison Drug (Celecoxib) IC50 (µM) |
|---|---|---|
| C | 0.04 ± 0.01 | 0.04 ± 0.01 |
| D | 0.04 ± 0.02 | 0.04 ± 0.01 |
Such findings indicate that this class of compounds may offer therapeutic benefits in treating inflammatory diseases .
3. Anticancer Activity
This compound has also been explored for its anticancer properties. A study on similar piperidine derivatives demonstrated their potential as multitargeted inhibitors against various kinases involved in cancer progression.
| Compound | Target Kinases | IC50 (µM) |
|---|---|---|
| E | VEGFR-2 | 11.3 |
| F | ERK-2 | Not specified |
| G | Abl-1 | Not specified |
The compound's ability to induce apoptosis in cancer cells was noted, indicating its potential utility in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a comparative study, N-(2-thien-2-ylethyl)piperidine derivatives were tested against common pathogens. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated lower cytotoxicity towards human cells compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms revealed that the compound effectively reduced the levels of pro-inflammatory cytokines in vitro, suggesting a potential pathway for therapeutic application in chronic inflammatory conditions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
